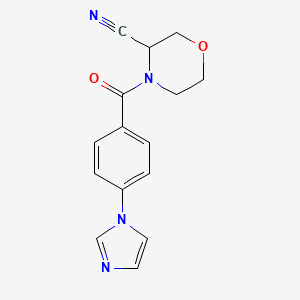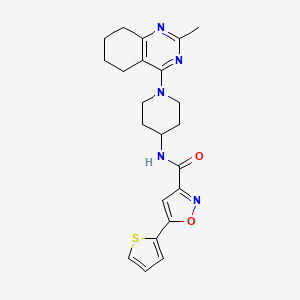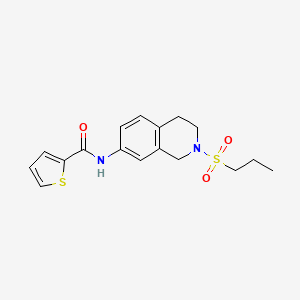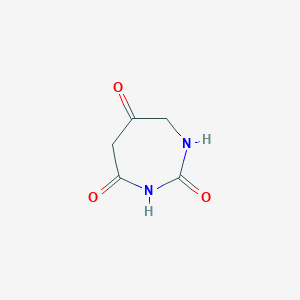
4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid is a compound used for the treatment of psychoses, pain, neurodegenerative disfunction in memory and learning, schizophrenia, dementia and other diseases in which cognitive processes are impaired, such as attention deficit disorders or Alzheimer’s disease .
Synthesis Analysis
The synthesis of this compound involves a reaction sequence with the slow step being the formation of a σ bond . The chloride ion of compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C11H12ClNO5S/c12-9-2-1-8 (11 (14)15)7-10 (9)19 (16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2, (H,14,15) and the InChI key is FHALQCKQZFYPGB-UHFFFAOYSA-N .Chemical Reactions Analysis
The positive end of the dipole attacks the aromatic compound while the negative end is complexed with the catalyst . This is a typical electrophilic aromatic substitution reaction.Physical And Chemical Properties Analysis
This compound has a molecular weight of 305.74 and is a powder at room temperature .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid derivatives have been investigated for their inhibitory activity against carbonic anhydrase (CA) isoenzymes. Research by Supuran et al. (2013) demonstrated that compounds with sulfonamide groups, including those with morpholine moieties, showed nanomolar inhibitory concentrations against several CA isoenzymes, such as hCA I, II, IV, and XII. These findings suggest potential applications in treating conditions where CA activity is implicated, such as glaucoma, epilepsy, and certain cancers (Supuran, Maresca, Gregáň, & Remko, 2013).
Structural Analysis and Solubility
The structural and molecular analysis of sulfonamide derivatives, including those related to this compound, was conducted by Remko et al. (2010). Their work involved X-ray crystallography and computational chemistry techniques to understand the conformations and solubility behavior of these compounds. Insights from this study have implications for the design of drug molecules with improved solubility and efficacy (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Eco-Friendly Synthesis
Almarhoon et al. (2019) developed an eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives, including those related to this compound. This method emphasizes green chemistry principles, using water and sodium carbonate as HCl scavengers, and reports high yields and purities for the synthesized compounds. Such approaches are valuable for sustainable industrial chemical processes (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).
Antimicrobial Activity
A study by Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, a compound structurally related to this compound, against standard and multi-resistant strains of bacteria and fungi. The study highlights the potential of sulfonamide derivatives in addressing the challenge of antibiotic resistance (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).
Electrochemical Synthesis
Nematollahi and Esmaili (2010) introduced an electrochemical method for synthesizing 4-morpholino-2-(arylsulfonyl)benzenamines, showcasing an environmentally friendly approach to obtaining compounds with potential biological significance. This method demonstrates the versatility of electrochemistry in synthesizing complex organic molecules, including those related to this compound (Nematollahi & Esmaili, 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-3-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO5S/c12-9-2-1-8(11(14)15)7-10(9)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHALQCKQZFYPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59210-65-0 |
Source


|
| Record name | 4-chloro-3-(morpholine-4-sulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2887307.png)





![N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B2887317.png)
![3-Methyl-7-phenyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2887319.png)


![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2887322.png)
![tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate](/img/structure/B2887323.png)

![N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2887326.png)